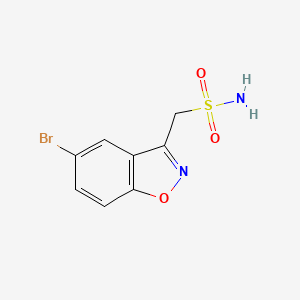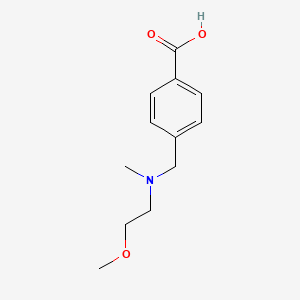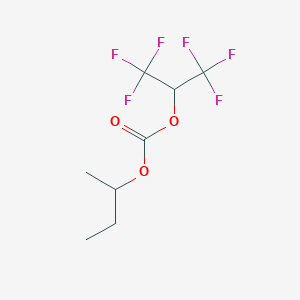
5-(Ethylthio)-o-anisic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylthio)-o-anisic acid is an organic compound with the molecular formula C10H12O3S It is a derivative of anisic acid, where the methoxy group is substituted with an ethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)-o-anisic acid typically involves the introduction of an ethylthio group to the anisic acid framework. One common method is the reaction of anisic acid with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(Ethylthio)-o-anisic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted anisic acid derivatives depending on the nucleophile used.
科学的研究の応用
5-(Ethylthio)-o-anisic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Ethylthio)-o-anisic acid involves its interaction with various molecular targets. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can also form ionic bonds with positively charged residues in proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
Anisic Acid: The parent compound with a methoxy group instead of an ethylthio group.
Thioanisic Acid: Similar structure but with a thiol group instead of an ethylthio group.
Ethylthio Benzoic Acid: Similar structure but with the ethylthio group attached to a benzoic acid framework.
Uniqueness
5-(Ethylthio)-o-anisic acid is unique due to the presence of both an ethylthio group and a carboxylic acid group on the anisic acid framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
| 4816-23-3 | |
分子式 |
C10H12O3S |
分子量 |
212.27 g/mol |
IUPAC名 |
5-ethylsulfanyl-2-methoxybenzoic acid |
InChI |
InChI=1S/C10H12O3S/c1-3-14-7-4-5-9(13-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChIキー |
ICHLZNKXBSZZON-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC(=C(C=C1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)







